
Peroxide, dihexadecyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peroxide, dihexadecyl, is an organic peroxide compound characterized by the presence of two hexadecyl groups attached to a peroxide linkage. Organic peroxides are known for their ability to undergo a variety of chemical reactions, making them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peroxide, dihexadecyl, typically involves the reaction of hexadecyl alcohol with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{2 C}{16}\text{H}{33}\text{OH} + \text{H}2\text{O}2 \rightarrow \text{C}{16}\text{H}{33}\text{O}-\text{O}-\text{C}{16}\text{H}{33} + 2 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound, often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of stabilizers is crucial to prevent premature decomposition of the peroxide during production and storage.
Chemical Reactions Analysis
Types of Reactions
Peroxide, dihexadecyl, can undergo various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to other substrates.
Reduction: Under certain conditions, it can be reduced to hexadecyl alcohol.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include transition metal catalysts such as manganese dioxide (MnO₂) and potassium iodide (KI).
Reduction: Reducing agents like sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the desired product, but typically involve the use of nucleophiles.
Major Products
Oxidation: Major products include hexadecyl alcohol and oxygen.
Reduction: The primary product is hexadecyl alcohol.
Substitution: Products depend on the substituent introduced, such as alkyl or aryl groups.
Scientific Research Applications
Peroxide, dihexadecyl, has a wide range of applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Employed in studies of oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of plastics, rubber, and other materials where controlled oxidation is required.
Mechanism of Action
The mechanism of action of peroxide, dihexadecyl, involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
Hydrogen Peroxide (H₂O₂): A simple peroxide used widely as a disinfectant and bleaching agent.
Benzoyl Peroxide: Commonly used in acne treatment and as a polymerization initiator.
Tert-Butyl Hydroperoxide: Used as an oxidizing agent in organic synthesis.
Uniqueness
Peroxide, dihexadecyl, is unique due to its long alkyl chains, which impart hydrophobic properties and make it suitable for applications in non-polar environments. This distinguishes it from simpler peroxides like hydrogen peroxide, which are more hydrophilic.
Properties
CAS No. |
42965-40-2 |
|---|---|
Molecular Formula |
C32H66O2 |
Molecular Weight |
482.9 g/mol |
IUPAC Name |
1-hexadecylperoxyhexadecane |
InChI |
InChI=1S/C32H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChI Key |
PTCHOCKDDCIPGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOOCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



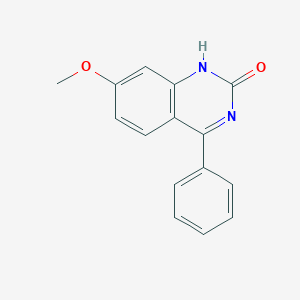
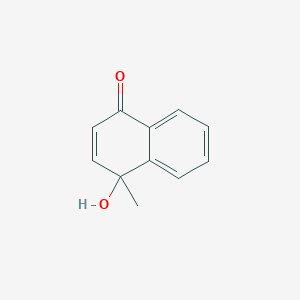
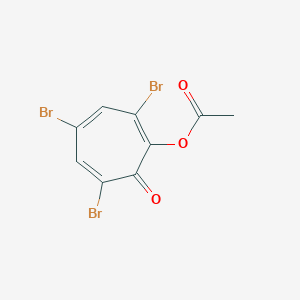

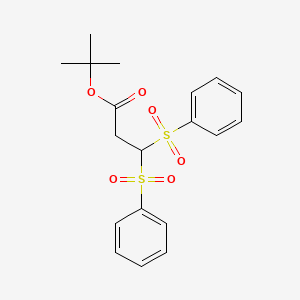
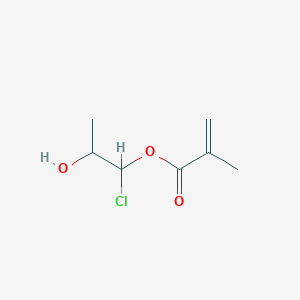
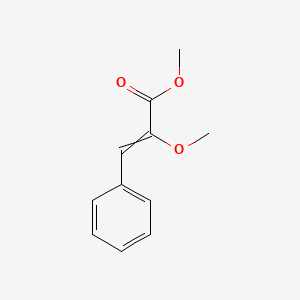

![Ethanol, 2-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14669560.png)
![Octanamide, N-[4-[bis[4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]-](/img/structure/B14669562.png)

![Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate](/img/structure/B14669586.png)

